3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(2-methylphenyl)propanamide
Overview
Description
3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(2-methylphenyl)propanamide is a compound that belongs to the class of arylpiperazines. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents. The compound’s structure includes a piperazine ring substituted with a methoxyphenyl group and a propanamide moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(2-methylphenyl)propanamide typically involves the reaction of 1-(2-methoxyphenyl)piperazine with 3-bromopropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(2-methylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The amide group can be reduced to an amine using lithium aluminum hydride (LiAlH4).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).
Major Products
Oxidation: 3-[4-(2-hydroxyphenyl)piperazin-1-yl]-N-(2-methylphenyl)propanamide.
Reduction: 3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(2-methylphenyl)propylamine.
Substitution: N-alkylated derivatives of the original compound.
Scientific Research Applications
3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(2-methylphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through interactions with G-protein-coupled receptors (GPCRs), particularly the alpha1-adrenergic receptors. It acts as an antagonist, blocking the action of endogenous neurotransmitters like norepinephrine and epinephrine. This leads to a decrease in smooth muscle contraction, which can be beneficial in conditions like hypertension and benign prostatic hyperplasia .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also acts on alpha1-adrenergic receptors.
Naftopidil: Used in the treatment of benign prostatic hyperplasia.
Urapidil: An antihypertensive agent with a similar mechanism of action.
Uniqueness
3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(2-methylphenyl)propanamide is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct pharmacological properties. Its methoxyphenyl group enhances its binding affinity and selectivity for certain receptor subtypes, making it a valuable compound for targeted therapeutic applications .
Properties
IUPAC Name |
3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(2-methylphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-17-7-3-4-8-18(17)22-21(25)11-12-23-13-15-24(16-14-23)19-9-5-6-10-20(19)26-2/h3-10H,11-16H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPMATBFIBRKLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCN2CCN(CC2)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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